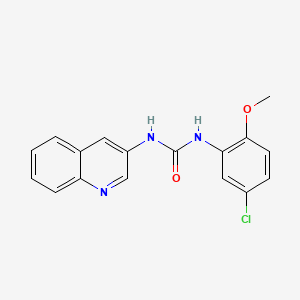

![molecular formula C18H16FNO B4629368 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)

1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves catalytic C-H functionalization, with Ruthenium-based catalysts being prominent for facilitating such reactions. For instance, Ruiz et al. (2017) describe the Ru-catalyzed C-H functionalization of phenylglycine derivatives to synthesize isoindoline-1-carboxylates, demonstrating the utility of metal-catalyzed reactions in constructing complex structures that could potentially be adapted for 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline synthesis (Ruiz et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl groups can be significantly influenced by the electron-withdrawing nature of the fluorine atom. Studies on similar molecules have utilized X-ray diffraction to determine precise molecular geometries, indicating how fluorine incorporation can affect bond lengths and angles, contributing to the molecule's overall electronic and steric profile. For example, Vesek et al. (2012) explored the structural characteristics of fluoro-containing isoindoline derivatives, providing insights into how such analyses can be applied to understand this compound (Vesek et al., 2012).

Chemical Reactions and Properties

The reactivity of this compound can be inferred from similar fluorinated compounds, which often exhibit unique chemical behaviors due to the fluorine atoms. These compounds are involved in various reactions, such as nucleophilic addition and aza-Michael reactions, showcasing their utility in synthesizing novel structures with potential biological activity. Fustero et al. (2010) have demonstrated the synthesis of fluorinated isoindolines, highlighting the impact of fluorination on enhancing the molecule's reactivity and selectivity (Fustero et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, of fluorinated compounds are markedly different from their non-fluorinated counterparts. For instance, Sawada et al. (1996) synthesized fluoroalkylated oligomers showing unique solubility profiles in water and organic solvents, indicative of the potential physical property trends for this compound (Sawada et al., 1996).

Chemical Properties Analysis

The chemical properties of this compound can also be deduced from studies on similar compounds, focusing on aspects like reactivity patterns, stability under various conditions, and interaction with different chemical agents. The research by Rivas et al. (2006) on acryloylmorpholine copolymers offers insights into the chemical behavior of related compounds, such as their interaction with metal ions, which could be relevant for understanding the chemical properties of this compound (Rivas et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity : A study by Sawada et al. (2001) focuses on synthesizing fluoroalkyl end-capped cooligomers containing dimethyl(octyl)ammonium segments, which have shown strong hydrophilicity with good oil repellency and high antibacterial activity. This indicates potential applications in creating new functional materials with surface antibacterial and active properties, which could be relevant for 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline (Sawada et al., 2001).

Anticancer and Antimicrobial Activities : Kocyigit et al. (2018) synthesized and evaluated chalcone-imide derivatives for biological activities, including anticancer and antimicrobial activities. These derivatives demonstrated effective inhibition against enzymes like acetylcholinesterase, suggesting potential applications in treating cancer and infections (Kocyigit et al., 2018).

Synthesis of Isoquinoline and Isoindoline Derivatives : A study by Ruiz et al. (2017) discusses the Ru-catalyzed C-H functionalization of phenylglycine derivatives, leading to the synthesis of isoquinoline-1-carboxylates and isoindoline-1-carboxylates. This process exhibits tolerance to various functional groups and could be applied to this compound for the synthesis of related compounds (Ruiz et al., 2017).

Thermoresponsive Characteristics : Sawada et al. (2007) prepared fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide--acryloylmorpholine co-oligomers that exhibited lower critical solution temperature (LCST) characteristics in aqueous solutions. This could be significant for the development of materials with temperature-responsive properties (Sawada et al., 2007).

Effect on Prostate Cancer : Research by Rodrigues et al. (2012) on quinolinyl acrylate derivatives showed inhibitory effects on the adhesion, migration, invasion, and neoangiogenesis of prostate cancer cells, indicating potential therapeutic applications for similar compounds in cancer treatment (Rodrigues et al., 2012).

Eigenschaften

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c1-13-12-15-7-3-5-9-17(15)20(13)18(21)11-10-14-6-2-4-8-16(14)19/h2-11,13H,12H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRPFMHPGZNPQN-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

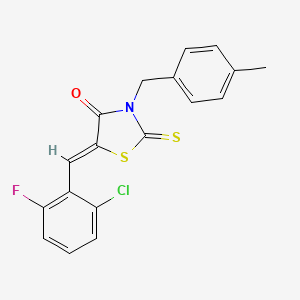

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

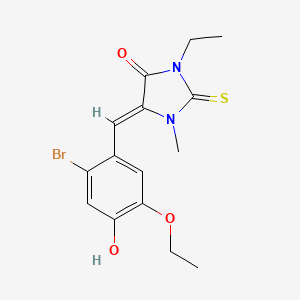

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)

![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)

![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)

![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)